N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow for many reactive positions where various chemical reactions can take place . Compounds containing a thiazole ring can behave unpredictably when entering physiological systems .
Synthesis Analysis
While specific synthesis methods for your compound were not found, thiazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
Thiazole rings are aromatic and have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined through various spectroscopic methods, including NMR and IR .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those similar to the compound , have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs, indicating their relevance in the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Oxadiazole Derivatives in Drug Development
Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole moiety, have been noted for their extensive pharmacological properties. These compounds serve as bioisosteres for carboxylic acids, carboxamides, and esters, with applications in multiple areas such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their pharmacological activities include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic effects, demonstrating their broad significance in new drug development (Rana et al., 2020).
Knoevenagel Condensation Products in Anticancer Agents
Knoevenagel condensation, utilized in generating α, β-unsaturated ketones/carboxylic acids, has been a driving force in the development of biologically active molecules, including anticancer agents. Compounds generated through this reaction, targeting various cancer targets like DNA, microtubules, and kinases, exhibit remarkable anticancer activity, underscoring the importance of such reactions in drug discovery (Tokala et al., 2022).
Biological Activity of Heterocyclic Systems Based on Thiazoles
Heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole rings have identified diverse pharmacological potential due to their wide possibility for chemical modification. These compounds have been explored as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral agents, highlighting their importance as structural matrices for new drug-like molecule construction (Lelyukh, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit various biological activities and can interact with multiple targets .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, which could lead to a range of molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S2/c1-13-10(18)4-7-5-21-12(14-7)16-11(19)8-6-20-3-2-9(17)15-8/h5,8H,2-4,6H2,1H3,(H,13,18)(H,15,17)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNPFENPCJTAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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